![molecular formula C11H8Cl2N2O B1368090 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine CAS No. 1523618-07-6](/img/structure/B1368090.png)
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
Overview
Description
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine is a synthetic heterocyclic organic compound. It is a human skin sensitizer and has been used in the synthesis of various compounds .
Synthesis Analysis
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine can be synthesized through various methods. For instance, it can be used as a starting material to synthesize 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides as potential kinase inhibitors . It can also react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine is 255.1 . Its IUPAC name is 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine and its InChI code is 1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-14-11(13)15-10(9)12/h2-6H,1H3 .Chemical Reactions Analysis
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines . It can also be used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .Physical And Chemical Properties Analysis
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Pharmaceutical Research
“2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine” is a compound that can be utilized in pharmaceutical research due to its pyrimidine base, which is known for therapeutic applications. Pyrimidine derivatives are explored for their potential in creating new medications with anti-inflammatory properties .
Chemical Synthesis
This compound can be used as a precursor in chemical synthesis. For example, similar pyrimidine derivatives have been used in the synthesis of complex amines .
Biological Studies
The biological significance of pyrimidines makes “2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine” a candidate for biological studies, particularly in understanding the role of pyrimidine bases in DNA and RNA .
Mechanism of Action
Target of Action
Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory activities .
Mode of Action
Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect several biochemical pathways related to inflammation .
Safety and Hazards
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is a human skin sensitizer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers Several papers have been published on 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine and related compounds. These include studies on the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines , as well as research on the design, synthesis, and antimicrobial study of some pyrimidine derivatives .
properties
IUPAC Name |
2,4-dichloro-5-(4-methoxyphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-14-11(13)15-10(9)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFPSJNJLGNUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253684 | |
Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine | |
CAS RN |
1523618-07-6 | |
Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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